molecular formula C17H12N2O5 B5346364 4-benzoyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5346364
M. Wt: 324.29 g/mol
InChI Key: DKOPNYSHOIIYHL-FYWRMAATSA-N
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Description

4-benzoyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BNPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis Methods

A significant area of research on 4-Benzoyl-3-Hydroxy-5-(4-Nitrophenyl)-1,5-Dihydro-2H-Pyrrol-2-One involves its synthesis methods. One approach detailed a one-pot synthesis of related pyrrol-2-ones via a multicomponent reaction, emphasizing the flexibility and efficiency of such synthetic routes (Alizadeh, Rezvanian, & Zhu, 2007).

Molecular Interaction and Structure

Studies have also focused on the molecular structure and interaction characteristics of similar compounds. For example, research on the hydrolysis of related dihydrofuran diones provided insights into their structural transformations and potential chemical behavior (Kollenz, Ziegler, Ott, & Igel, 1976).

Application in Synthesizing Derivatives

The compound has been utilized in synthesizing various derivatives. A study described the synthesis of new derivatives from pyrazole carboxylic acid derivatives, showcasing the compound's utility in creating structurally diverse molecules (Kasımoğulları, Maden, & Mert, 2012).

Biological Activity and Potential Applications

Investigations into the biological activity of related compounds have been a focus as well. For example, studies on benzoyl-pyrrole derivatives as histone deacetylase inhibitors highlighted their potential in therapeutic applications (Ragno et al., 2004). Another research on substituted pyrrolin-2-ones explored their potential as anticancer agents, examining their interactions with biomacromolecules and cytotoxic effects on cancer cell lines (Joksimović et al., 2019).

properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-15(11-4-2-1-3-5-11)13-14(18-17(22)16(13)21)10-6-8-12(9-7-10)19(23)24/h1-9,14,20H,(H,18,22)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOPNYSHOIIYHL-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(NC(=O)C2=O)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(NC(=O)C2=O)C3=CC=C(C=C3)[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzoyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-benzoyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
4-benzoyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
4-benzoyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-benzoyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
4-benzoyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

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